(2S)-2-(but-1-en-1-yl)oxirane

Description

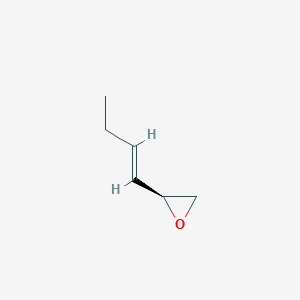

(2S)-2-(but-1-en-1-yl)oxirane is a chiral epoxide characterized by a substituted oxirane ring with a butenyl group at the C2 position. Epoxides like this are critical intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to their strained three-membered ring, which undergoes regioselective and stereospecific ring-opening reactions .

Properties

IUPAC Name |

(2S)-2-[(E)-but-1-enyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h3-4,6H,2,5H2,1H3/b4-3+/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTBBIXVWBWSMW-YUDCMIJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/[C@H]1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(but-1-en-1-yl)oxirane can be achieved through several methods. One common approach involves the epoxidation of (2S)-2-(but-1-en-1-yl)alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.

Another method involves the use of asymmetric epoxidation catalysts, such as Jacobsen’s catalyst, which can facilitate the formation of the oxirane ring with high enantiomeric excess. The reaction conditions for this method usually include the use of a suitable solvent, such as dichloromethane, and a controlled temperature to ensure optimal yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized catalysts and automated systems can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(but-1-en-1-yl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted oxiranes or other derivatives. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as osmium tetroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of diols or other oxygenated products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted oxiranes or other derivatives.

Scientific Research Applications

(2S)-2-(but-1-en-1-yl)oxirane has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and stereochemistry make it a valuable intermediate in organic synthesis.

Biology: The compound can be used to study enzyme-catalyzed reactions involving oxiranes. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other enzymes.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-(but-1-en-1-yl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.

In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these enzymatic reactions.

Comparison with Similar Compounds

Structural Features

The substituent on the oxirane ring dictates electronic and steric properties, influencing reactivity and applications. Key analogs include:

This may enhance reactivity in Diels-Alder reactions or copolymerization compared to aryl-substituted analogs.

Physical and Optical Properties

- Optical Rotation : (S)-2-(Oleoyloxymethyl)oxirane exhibits [α]D²⁰ = +13.76 (CHCl₃), while its R-enantiomer shows [α]D²⁰ = -13.51 .

- Thermal Stability : Optically active 1,2,4-triazolium ionic liquids derived from oxiranes are stable up to 300°C .

Inference for Target Compound : Expected to display moderate optical activity ([α]D ~ ±10–15°) based on similar alkenyl-substituted epoxides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.